

2-(4-Bromophenyl)furan chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Bromophenyl)furan**

Cat. No.: **B086049**

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **2-(4-Bromophenyl)furan**

Introduction

2-(4-Bromophenyl)furan is a heterocyclic aromatic compound that incorporates both a furan ring and a brominated phenyl group. This bifunctional molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in many biologically active compounds. This guide provides a comprehensive overview of the chemical and physical properties of **2-(4-Bromophenyl)furan**, its spectroscopic signature, relevant experimental protocols, and safety information.

Chemical and Physical Properties

The fundamental physicochemical properties of **2-(4-Bromophenyl)furan** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value
Molecular Formula	C ₁₀ H ₇ BrO ^[1]
Molecular Weight	223.07 g/mol ^[1]
CAS Number	14297-34-8 ^{[1][2]}
Appearance	Off-white solid ^[2]
Melting Point	83-84.5 °C ^[2]
Boiling Point	277.4 ± 15.0 °C (Predicted) ^[2]
Density	1.451 ± 0.06 g/cm ³ (Predicted) ^[2]
Purity	≥98% ^[1]
Solubility	Soluble in common organic solvents.
InChI	1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
InChIKey	FBIKSVALROQWYUHFFFAOYSA-N ^[3]
SMILES	C1=COC(=C1)C2=CC=C(C=C2)Br ^[1]

Computational Chemistry Data

Computational predictions provide valuable insights into the behavior of **2-(4-Bromophenyl)furan** in various chemical environments.

Parameter	Value
TPSA	13.14
LogP	3.7091 ^[1]
Hydrogen Bond Acceptors	1 ^[1]
Hydrogen Bond Donors	0 ^[1]
Rotatable Bonds	1 ^[1]

Spectroscopic Data

While specific experimental spectra for **2-(4-Bromophenyl)furan** are not readily available in the provided search results, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds like 5-(4-bromophenyl)furan-2-carbaldehyde.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the furan and phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons of the furan and bromophenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to C-H and C=C bonds in the aromatic systems.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. A characteristic isotopic pattern for the molecular ion (M⁺ and M+2 peaks in an approximate 1:1 ratio) will be observed due to the presence of bromine.[4]

General Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4]
- Instrumentation: Acquire the data on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.[4]
- ¹H NMR Acquisition: Use a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

- ^{13}C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger sample size (20-50 mg) may be required, and longer acquisition times are necessary.[4]

IR Spectroscopy:

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.[4]
- Acquisition: Record a background spectrum of the empty instrument. Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .[4]

Mass Spectrometry:

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Analysis: Scan a mass range appropriate for the molecular weight of the compound.

Experimental Protocols

The following protocol describes a general method for the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a derivative of the core structure, via a Suzuki-Miyaura cross-coupling reaction. This illustrates a common application of compounds containing a bromophenyl moiety.[5]

Synthesis of N-(4-bromophenyl)furan-2-carboxamide Analogues via Suzuki-Miyaura Cross-Coupling

Materials:

- N-(4-bromophenyl)furan-2-carboxamide
- Aryl or heteroaryl boronic acids
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$

- Potassium phosphate (K_3PO_4)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Argon or Nitrogen gas

Procedure:

- Add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) to a Schlenk tube under an inert argon atmosphere.[5]
- Add the tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane.[5]
- Stir the mixture for 30 minutes at room temperature.[5]
- Add the respective aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), K_3PO_4 (1.0 eq., 0.488 mmol) as a base, and 0.5 mL of water.[5]
- Reflux the reaction mixture for 8–18 hours.[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
- Upon completion, wash the reaction mixture with ethyl acetate and dry it using a rotary evaporator.[5]

Reactivity and Chemical Behavior

2-(4-Bromophenyl)furan possesses two key reactive sites: the furan ring and the bromophenyl group.

- Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions.[6] It is considerably more reactive than benzene in such reactions due to the electron-donating effect of the oxygen heteroatom.[6] It can also participate in cycloaddition reactions.[7]

- **Bromophenyl Group:** The bromine atom on the phenyl ring is a versatile functional group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl substituents at the para-position of the phenyl ring.

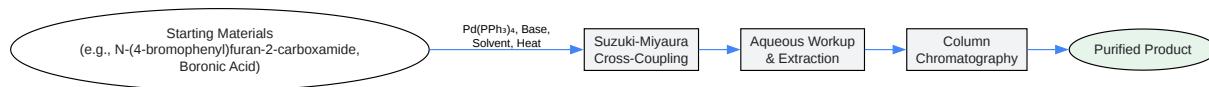
Core reactivity pathways of **2-(4-Bromophenyl)furan**.

Safety and Handling

Hazard Identification:

- May cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed.
[\[8\]](#)
- Hazard Code: Xi (Irritant).
[\[2\]](#)

Handling and Storage:


- Avoid breathing dust, vapor, mist, or gas.
[\[8\]](#)
- Avoid contact with skin and eyes.
[\[8\]](#)
- Use only in a chemical fume hood.
[\[8\]](#)
- Store in a tightly closed container in a dry place.
[\[8\]](#)
- Keep refrigerated for long-term storage.
[\[8\]](#)
- May form explosive peroxides on prolonged storage.
[\[9\]](#)

Personal Protective Equipment:

- Eyes: Safety glasses.
[\[8\]](#)
- Skin: Wear appropriate protective gloves to prevent skin exposure.
[\[8\]](#)
- Clothing: Wear appropriate protective clothing to prevent skin exposure.
[\[8\]](#)

Disposal:

- Dispose of in a manner consistent with federal, state, and local regulations.[8]
- Contact a licensed professional waste disposal service to dispose of this material.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 14297-34-8 CAS MSDS (2-(4-BROMOPHENYL)FURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-(4-bromophenyl)furan [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant *A. baumannii*, *K. pneumoniae*, *E. cloacae* and MRSA and Its Validation via a Computational Approach [mdpi.com]
- 6. Furan - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. aobchem.com [aobchem.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-(4-Bromophenyl)furan chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086049#2-4-bromophenyl-furan-chemical-properties\]](https://www.benchchem.com/product/b086049#2-4-bromophenyl-furan-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com